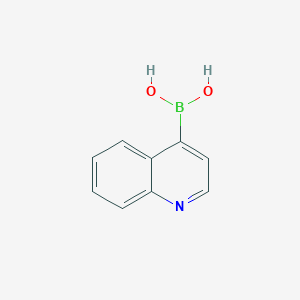

Quinoline-4-boronic acid

Description

Properties

IUPAC Name |

quinolin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATIRQRAVXTBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376417 | |

| Record name | QUINOLINE-4-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371764-64-6 | |

| Record name | QUINOLINE-4-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoline-4-boronic Acid: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of quinoline-4-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on its role in drug discovery as a precursor to potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound containing a quinoline nucleus substituted with a boronic acid functional group at the 4-position.

Molecular Formula: C₉H₈BNO₂[1][2]

Molecular Weight: 172.98 g/mol [1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Physical Form | White solid/powder | [3] |

| Melting Point | 144.0°C to 145.0°C (for the related quinoline-6-boronic acid) | [4] |

| Boiling Point | 400.3 ± 37.0 °C (Predicted) | [3] |

| Density | 1.28 g/cm³ (Predicted) | [3] |

| pKa | 3.70 ± 0.30 (Predicted) | [3] |

| Solubility | Sparingly soluble in cold water, dissolves readily in hot water and most organic solvents.[5] Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7] |

Note: Some of the physicochemical data, particularly for this compound itself, are predicted. Experimental data for closely related analogs are provided for reference. Researchers should verify these properties for their specific applications.

Stability and Storage

Arylboronic acids can be unstable under certain conditions, prone to protodeboronation, especially in aqueous basic solutions.[8] For long-term storage, it is recommended to keep this compound in an inert atmosphere and store it in a freezer at -20°C.[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Miyaura borylation of a suitable quinoline precursor, followed by hydrolysis of the resulting boronate ester.

Synthetic Strategy Overview

The primary route involves the reaction of 4-chloroquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This yields the pinacol ester of this compound, which is a stable and easily purifiable intermediate.[9] Subsequent hydrolysis of the pinacol ester affords the desired this compound.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Two-Step Synthesis from 4-Chloroquinoline

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (Pinacol Ester)

This protocol is adapted from a general procedure for the Miyaura borylation of aryl halides.[9]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloroquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.03 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired pinacol ester.

Step 2: Hydrolysis to this compound

-

Hydrolysis: Dissolve the purified this compound pinacol ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl).

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.

-

Isolation: After the hydrolysis is complete, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its application is particularly significant in the synthesis of biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures.[10] this compound serves as an excellent coupling partner in these reactions.

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Solvent and Catalyst: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(dppf)Cl₂, to the reaction mixture.

-

Reaction Conditions: Heat the reaction to 80-120 °C and monitor its progress.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by an appropriate method, such as recrystallization or column chromatography.

Role in the Synthesis of Kinase Inhibitors

Quinoline-containing compounds are prevalent in medicinal chemistry due to their wide range of biological activities. This compound is a key intermediate in the synthesis of inhibitors for several important kinases, including Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Receptor-Interacting Protein Kinase 2 (RIPK2).

HIPK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, apoptosis, and developmental processes.[11] Dysregulation of HIPK2 is implicated in various diseases, including cancer and fibrosis.[12] Boron-containing quinoline derivatives have emerged as potential HIPK2 inhibitors.[13]

HIPK2 Signaling Pathway Overview:

HIPK2 is a key regulator of the p53 tumor suppressor pathway. Upon DNA damage, HIPK2 phosphorylates p53 at Ser46, leading to the activation of pro-apoptotic genes.[14] HIPK2 also influences other signaling pathways, including Wnt/β-catenin and TGF-β.[12][15]

Caption: Simplified RIPK2-NF-κB Signaling Pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, remove to fresh air. If on skin, wash with plenty of soap and water.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic chemists and medicinal chemists. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling, combined with the significant biological activities of the resulting quinoline derivatives, underscores its importance in modern drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel therapeutics and functional materials.

References

-

Frontiers in Immunology. (2025, May 7). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. [Link]

-

ResearchGate. (n.d.). Signaling pathways mediated by RIPK2. [Link]

-

ResearchGate. (n.d.). Model for RIPK2 signaling. [Link]

-

Wikipedia. (2023, December 27). HIPK2. [Link]

-

PMC. (2023, May 30). RIPK2: a promising target for cancer treatment. [Link]

-

GeneCards. (n.d.). HIPK2 Gene. [Link]

-

Semantic Scholar. (2013, May 2). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

-

PMC. (2015, December 2). Homeodomain-interacting protein kinase 2 (HIPK2): a promising target for anti-cancer therapies. [Link]

-

MDPI. (n.d.). The Sweet Side of HIPK2. [Link]

-

ScienceDirect. (n.d.). Biology and pharmacological inhibition of homeodomain-interacting protein kinases. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

-

ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

-

The FASEB Journal. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

NIH. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

NIH. (n.d.). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

mVOC. (n.d.). Quinoline. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

-

ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

The University of Arizona. (n.d.). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Quora. (2020, July 19). How might one synthesis 4-chloro quinoline?[Link]

-

Wikipedia. (2024, January 5). Quinoline. [Link]

-

PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. (n.d.). List of molecules and experimental pKa values used for Table 2. [Link]

-

PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]

-

PMC. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]

-

SlideShare. (n.d.). Preparation and Properties of Quinoline. [Link]

-

ResearchGate. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-6-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HIPK2 - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Biology and pharmacological inhibition of homeodomain-interacting protein kinases [frontiersin.org]

- 13. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 14. Homeodomain-interacting protein kinase 2 (HIPK2): a promising target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Physical and chemical properties of quinolin-4-ylboronic acid

An In-Depth Technical Guide to Quinolin-4-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Quinolin-4-ylboronic acid is a heterocyclic aromatic organoboron compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, which marries the privileged quinoline scaffold with the versatile boronic acid functional group, makes it an indispensable tool for the construction of complex molecular architectures. The quinoline moiety is a cornerstone in numerous biologically active compounds, while the boronic acid group serves as a key handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive, in-depth exploration of the physical and chemical properties of quinolin-4-ylboronic acid. Moving beyond a simple recitation of data, we will delve into the causality behind its reactivity, provide field-proven experimental protocols, and offer insights into its practical application, particularly in the realm of drug discovery. This document is designed to serve as a practical and authoritative resource for researchers leveraging this powerful reagent to advance their scientific endeavors.

Molecular Structure and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research. This section details the core structural and physical characteristics of quinolin-4-ylboronic acid.

Molecular Structure

The structure of quinolin-4-ylboronic acid features a boronic acid group [-B(OH)₂] substituted at the 4-position of a quinoline ring system.

Caption: Synthetic workflow for quinolin-4-ylboronic acid.

Experimental Protocol

Authoritative Grounding: This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids from aryl halides. [1]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromoquinoline (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material completely.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Expertise & Experience: This extremely low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate that will be formed.

-

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the 4-quinolinyllithium intermediate may be observed as a color change.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to yield pure quinolin-4-ylboronic acid.

Chemical Reactivity and Key Applications

The utility of quinolin-4-ylboronic acid stems from its reactivity, particularly its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the cornerstone application of quinolin-4-ylboronic acid, enabling the formation of a C(sp²)-C(sp²) bond between the quinoline core and various aryl or vinyl partners. The reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.

Authoritative Grounding: The Suzuki-Miyaura reaction is a fundamental transformation in organic chemistry, with a well-established and extensively studied mechanism. [2][3][4] Mechanism: The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Coupling of Quinolin-4-ylboronic Acid with an Aryl Bromide

Authoritative Grounding: This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions. [5][6]

-

Setup: In a reaction vial, combine quinolin-4-ylboronic acid (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%).

-

Expertise & Experience: The choice of catalyst and ligand is crucial. For challenging couplings, more sophisticated catalysts like those employing Buchwald or Fu ligands may be necessary to achieve high yields and prevent side reactions like protodeboronation.

-

-

Solvent: Add a solvent mixture, such as 3:1 DMF/water or Dioxane/water.

-

Causality: The base (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. [2]The presence of water is often essential for the base to be effective and can accelerate the reaction.

-

-

Reaction: Seal the vial, and heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the 4-arylquinoline product.

Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. [6][7][8]Quinolin-4-ylboronic acid provides a direct and efficient entry point for synthesizing libraries of 4-substituted quinolines for structure-activity relationship (SAR) studies.

Example Application: Kinase Inhibitors Many kinase inhibitors, particularly those targeting the ATP-binding site, utilize heterocyclic scaffolds like quinoline to mimic the adenine ring of ATP. By using quinolin-4-ylboronic acid in Suzuki couplings, researchers can rapidly synthesize a diverse array of 4-arylquinolines, systematically modifying the aryl group to optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets. [9]

Spectroscopic Characterization

Unambiguous characterization of quinolin-4-ylboronic acid is essential for quality control. Below are the expected spectroscopic features.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the quinoline ring, typically in the range of 7.5-9.0 ppm. [10][11]The protons closest to the nitrogen atom and the boronic acid group will be the most deshielded (shifted furthest downfield). The two -OH protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.

-

¹³C NMR: The spectrum will display nine distinct signals for the carbon atoms of the quinoline ring, typically between 115-155 ppm. [12][13]The carbon atom directly attached to the boron (C4) may show a broad signal or be difficult to observe due to quadrupolar relaxation from the adjacent boron atom. [7]* ¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. For a tricoordinate arylboronic acid, a single broad resonance is expected in the range of δ 27-33 ppm (relative to BF₃·OEt₂). [2][8][14][15]* Infrared (IR) Spectroscopy: Key vibrational bands include a very broad O-H stretch from approximately 3200-3600 cm⁻¹ (characteristic of the hydrogen-bonded boronic acid hydroxyls), aromatic C-H stretches just above 3000 cm⁻¹, and aromatic C=C/C=N bending vibrations in the 1500-1700 cm⁻¹ region. [3][16][17][18][19]A strong B-O stretch is also expected around 1350 cm⁻¹.

-

Mass Spectrometry (MS): In ESI-MS, the compound should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. Dehydration peaks corresponding to the loss of one or two water molecules, or peaks corresponding to the boroxine trimer, may also be observed.

Safety and Handling

Trustworthiness: Adherence to proper safety protocols is non-negotiable.

-

Hazard Identification: Quinolin-4-ylboronic acid is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [20][21]Some sources also list H302 (Harmful if swallowed) and H332 (Harmful if inhaled). [20][22]* Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Recommended precautionary statements include P261 (Avoid breathing dust) and P280 (Wear protective gloves/protective clothing/eye protection/face protection). [20][21]* Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: As detailed in Section 1.3, store under an inert atmosphere at -20°C to maintain chemical integrity.

Conclusion

Quinolin-4-ylboronic acid is a high-value, versatile reagent that serves as a powerful conduit to a vast chemical space of substituted quinolines. Its robust performance in the Suzuki-Miyaura cross-coupling reaction, combined with the pharmacological significance of the quinoline core, establishes it as an essential tool for synthetic and medicinal chemists. A comprehensive understanding of its physical properties, synthetic routes, reactivity, and handling requirements—as detailed in this guide—is paramount to unlocking its full potential in the laboratory and accelerating the development of novel therapeutics and materials.

References

-

ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. [Link]

-

Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

-

PubChem, NIH. Quinoline-4-boronic acid. [Link]

-

RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

-

Wikipedia. Protodeboronation. [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

-

NIH. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. [Link]

-

openlabnotebooks.org. Quinoline Series: Synthesis. [Link]

-

Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

- Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

UCLA. IR Chart. [Link]

-

UCLA. IR: carboxylic acids. [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

ResearchGate. 13 C NMR spectral patterns of the C-4a, C-5, C-6, C7, C-8, C-8a, and.... [Link]

Sources

- 1. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. community.wvu.edu [community.wvu.edu]

- 4. hmdb.ca [hmdb.ca]

- 5. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]

- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 15. par.nsf.gov [par.nsf.gov]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 21. Protodeboronation - Wikipedia [en.wikipedia.org]

- 22. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

An In-depth Technical Guide to the Synthesis of Quinoline-4-boronic Acid

This guide provides a comprehensive overview of the primary synthetic pathways to Quinoline-4-boronic acid, a critical building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core methodologies, offering not just procedural steps but also the underlying scientific principles that govern these transformations. We will explore the nuances of experimental design, the rationale behind reagent selection, and the mechanistic underpinnings of each synthetic route, ensuring a thorough and practical understanding of this important chemical synthesis.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a boronic acid moiety at the 4-position of the quinoline ring system dramatically enhances its synthetic utility, primarily as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions.[3][4] This capability allows for the facile construction of complex molecular architectures, making this compound and its derivatives highly sought-after intermediates in the synthesis of novel pharmaceuticals and functional materials.[5][6][7]

This guide will focus on the most prevalent and effective strategies for the synthesis of this compound, with a particular emphasis on palladium-catalyzed Miyaura borylation, iridium-catalyzed C-H activation, and lithiation-borylation techniques. Each section will provide a detailed examination of the reaction, including a step-by-step protocol and a discussion of the critical parameters that influence reaction outcomes.

Palladium-Catalyzed Miyaura Borylation of 4-Haloquinolines

The Miyaura borylation reaction is a cornerstone of modern organic synthesis for the formation of carbon-boron bonds.[3][8] This palladium-catalyzed cross-coupling reaction of a haloquinoline with a diboron reagent is a robust and widely adopted method for the synthesis of quinoline boronic esters, which can be readily hydrolyzed to the corresponding boronic acid.[4][9]

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is a well-established process that begins with the oxidative addition of the palladium(0) catalyst to the 4-haloquinoline. This is followed by a transmetalation step with an activated diboron species and concludes with reductive elimination to yield the borylated quinoline and regenerate the active palladium(0) catalyst. The choice of base is critical; a mild base like potassium acetate (KOAc) is often employed to activate the diboron reagent without promoting a premature Suzuki-Miyaura coupling of the product with the starting halide.[4][8]

Visualizing the Miyaura Borylation Pathway

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound pinacol ester

This protocol is adapted from a general procedure for the Miyaura borylation of aryl halides.[10]

Materials:

-

4-Chloroquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-chloroquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the flask.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound pinacol ester.

Data Summary

| Parameter | Value/Condition | Reference |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | [10] |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | [11] |

| Base | Potassium Acetate (KOAc) | [4] |

| Solvent | 1,4-Dioxane | [11] |

| Temperature | 80-100 °C | [10] |

| Typical Yield | Good to excellent | [11] |

Iridium-Catalyzed C-H Borylation of Quinolines

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl boronic esters, bypassing the need for pre-functionalized substrates like aryl halides.[12][13] Iridium-catalyzed C-H borylation of quinolines offers a direct route to quinoline boronic esters, with regioselectivity being a key consideration.[14][15]

Mechanistic Insights and Regioselectivity

The iridium-catalyzed C-H borylation typically employs a catalyst system such as [Ir(OMe)COD]₂ with a bidentate ligand like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy).[12] The reaction proceeds through a concerted metalation-deprotonation mechanism. The regioselectivity is primarily governed by steric factors, with borylation occurring at the most accessible C-H bond.[13][14] However, electronic effects can also play a significant role, influencing the selectivity between sterically similar positions.[15] For the synthesis of this compound, careful selection of the starting quinoline substrate and reaction conditions is necessary to favor borylation at the C4 position.

Visualizing the Iridium-Catalyzed C-H Borylation

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocol: Regioselective C-H Borylation

This protocol is a generalized procedure based on established methods for iridium-catalyzed C-H borylation.[12]

Materials:

-

Substituted Quinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(OMe)COD]₂

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., THF, hexane)

Procedure:

-

In a glovebox, charge a dry Schlenk tube with [Ir(OMe)COD]₂ (0.015 equiv) and dtbpy (0.03 equiv).

-

Add the anhydrous solvent and stir for 10-15 minutes to form the catalyst complex.

-

Add the quinoline substrate (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv).

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired quinoline boronic ester.

Data Summary

| Parameter | Value/Condition | Reference |

| Catalyst | [Ir(OMe)COD]₂ / dtbpy | [12] |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | [16] |

| Solvent | Anhydrous THF or Hexane | [12] |

| Temperature | 80 °C | [16] |

| Key Challenge | Regioselectivity control | [14][15] |

Lithiation-Borylation of Quinolines

The lithiation-borylation approach offers a powerful strategy for the regioselective synthesis of quinoline boronic acids, particularly for isomers that are difficult to access through other methods.[17][18] This method involves the deprotonation of a quinoline derivative using a strong organolithium base, followed by quenching the resulting lithiated species with a boron electrophile.[19][20]

The Underlying Chemistry

The success of this method hinges on the regioselective deprotonation of the quinoline ring. The position of lithiation can be directed by existing substituents on the ring or by using directing groups. The resulting organolithium intermediate is highly reactive and is trapped with a suitable boron-containing electrophile, such as triisopropyl borate, followed by acidic workup to yield the boronic acid, or with a boronic ester to directly form a new boronic ester.[18]

Visualizing the Lithiation-Borylation Workflow

Caption: General workflow for the lithiation-borylation of quinolines.

Experimental Protocol: Lithiation-Borylation of a Quinoline Derivative

This is a general protocol and the specific base, solvent, and temperature will depend on the substrate.[17]

Materials:

-

Quinoline derivative

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous HCl

Procedure:

-

Dissolve the quinoline derivative (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add n-BuLi (1.1 equiv) to the solution and stir for 1-2 hours at the same temperature.

-

Add triisopropyl borate (1.2 equiv) to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product to obtain the quinoline boronic acid.

Data Summary

| Parameter | Value/Condition | Reference |

| Deprotonating Agent | n-Butyllithium (n-BuLi) | [17] |

| Boron Source | Triisopropyl borate | [18] |

| Solvent | Anhydrous THF | [17] |

| Temperature | -78 °C to room temperature | [17] |

| Key Advantage | High regioselectivity | [17][18] |

Conversion of Boronic Esters to Boronic Acids

The direct products of Miyaura and iridium-catalyzed borylation reactions are often boronic esters, such as the pinacol ester. While these are stable and can be used directly in some coupling reactions, the conversion to the free boronic acid is often necessary.[9][11]

Hydrolysis of Boronic Esters

A common method for the hydrolysis of pinacol boronic esters is treatment with an excess of a diol that forms a more water-soluble boronic ester, followed by extraction. Another approach involves transesterification with a different diol that can be easily removed. A straightforward method involves acidic hydrolysis, often with a biphasic solvent system to facilitate the separation of the resulting boronic acid.[11] A recently reported method involves the use of silica gel in a mixture of ethyl acetate and water to achieve the conversion.[11]

Experimental Protocol: Hydrolysis of this compound pinacol ester

This protocol is based on the silica gel-mediated hydrolysis method.[11]

Materials:

-

This compound pinacol ester

-

Silica gel

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve the this compound pinacol ester in a mixture of ethyl acetate and water.

-

Add silica gel to the mixture.

-

Stir the suspension vigorously at room temperature for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the this compound.

Conclusion

The synthesis of this compound is a pivotal process for the advancement of drug discovery and materials science. This guide has detailed the three primary synthetic strategies: palladium-catalyzed Miyaura borylation, iridium-catalyzed C-H borylation, and lithiation-borylation. Each method offers distinct advantages and is suited to different synthetic contexts. The Miyaura borylation is a reliable and high-yielding method for halogenated quinolines. Iridium-catalyzed C-H borylation provides a more direct and atom-economical route, with ongoing research focused on controlling its regioselectivity. Lithiation-borylation offers excellent regiocontrol for specific isomers. A thorough understanding of these methodologies, from their mechanistic underpinnings to their practical execution, empowers researchers to make informed decisions in their synthetic endeavors and to continue to innovate in the development of novel quinoline-based compounds.

References

- Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC. (n.d.).

- Hassan, M. M. M., Hoque, M. E., Dey, S., Guria, S., Roy, B., & Chattopadhyay, B. (n.d.). Iridium-Catalyzed Site-Selective Borylation of 8-Arylquinolines.

- Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC - NIH. (n.d.).

- Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing). (2012, September 24).

- Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes : insights into steric and electronic effects on selectivi ... - Chemical Science (RSC Publishing) DOI:10.1039/C2SC20776A. (2012, September 24).

- Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - NIH. (n.d.).

- A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - NIH. (n.d.).

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace.

- Synthesis of quinolines - Organic Chemistry Portal. (n.d.).

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (n.d.).

- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (2025, January 28).

- ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis | Request PDF - ResearchGate. (2025, August 7).

- Miyaura borylation - Wikipedia. (n.d.).

- Miyaura Borylation Reaction - Alfa Chemistry. (n.d.).

- Practical C-H Functionalization of Quinones with Boronic Acids - Organic Chemistry Portal. (n.d.).

- The lithiation–borylation reaction - University of Bristol Research Portal. (n.d.).

- Novel synthesis process of quinolone antibiotic intermediate - Google Patents. (n.d.).

- Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.).

- Lithiation- Borylation in Synthesis. (n.d.).

- A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - ResearchGate. (2022, August 16).

- Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central.

- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI. (2024, December 10).

- Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates | Organic Letters - ACS Publications. (n.d.).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- Quinoline Series: Synthesis – openlabnotebooks.org. (2019, February 24).

- Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium.

- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. (n.d.).

- Boronic acid - Wikipedia. (n.d.).

- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).

- Synthesis and Evaluation of a 99mTc-Labeled Fibroblast Activation Protein (FAP)-Specific Radiotracer for SPECT Imaging | ACS Medicinal Chemistry Letters. (n.d.).

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]

- 11. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. research-information.bris.ac.uk [research-information.bris.ac.uk]

Introduction: The Strategic Importance of Quinoline-4-boronic Acid

An In-Depth Technical Guide to Quinoline-4-boronic Acid: A Cornerstone for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds, quinoline and its derivatives have consistently emerged as "privileged structures," forming the core of numerous approved drugs with activities spanning from anticancer to antimalarial.[1][2][3] this compound represents a powerful convergence of this potent heterocyclic system with the versatile boronic acid functional group.

This guide provides a comprehensive technical overview of this compound, delving into its molecular characteristics, applications, and the practical methodologies that leverage its unique chemical reactivity. As a bifunctional reagent, it offers both the rich pharmacological potential of the quinoline nucleus and the synthetic utility of a boronic acid, making it an indispensable tool for researchers aiming to construct complex molecular architectures for drug discovery.[4][5]

PART 1: Molecular Structure and Physicochemical Profile

A precise understanding of a molecule's structure and properties is the foundation of its effective application.

Molecular Formula and Structure

This compound is an aromatic heterocyclic organic compound with the molecular formula C₉H₈BNO₂ .[6][7][8] Its structure consists of a quinoline ring system—a fused benzene and pyridine ring—substituted at the 4-position with a boronic acid moiety (-B(OH)₂).

Caption: 2D structure of this compound (C₉H₈BNO₂).

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, providing essential information for experimental design and handling.

| Property | Value | Source(s) |

| CAS Number | 371764-64-6 | [6] |

| Molecular Weight | 172.98 g/mol | [6] |

| Appearance | White solid / powder | [9][10] |

| IUPAC Name | (Quinolin-4-yl)boronic acid | |

| InChI Key | KATIRQRAVXTBNY-UHFFFAOYSA-N | [7] |

| Purity | Typically ≥95% | |

| Storage Temperature | -20°C, under inert atmosphere | [9] |

| Boiling Point | 400.3 ± 37.0 °C (Predicted) | [9] |

PART 2: Synthesis and Core Reactivity

Synthetic Approaches

This compound is typically synthesized via modern catalytic methods. A prominent route involves the palladium-catalyzed C-4 borylation of 4-chloroquinoline derivatives using bis(pinacolato)diboron (B₂(pin)₂).[11] This method allows for the direct and efficient installation of the boronic ester, which can then be hydrolyzed to the corresponding boronic acid. This synthetic accessibility is crucial for its widespread use in research and development.[11]

The Power of the Boronic Acid Moiety

The boronic acid group is not merely a structural component; it is a highly versatile functional handle. Its utility stems from several key characteristics:

-

Lewis Acidity : The vacant p-orbital on the boron atom imparts mild Lewis acidity, allowing it to interact with nucleophiles.[12] This property is fundamental to its role in catalysis and its ability to bind to biological targets like enzyme active sites.[5][13]

-

Reversible Covalent Bonding : Boronic acids can form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems.[10]

-

Transmetalation Partner : Most critically for synthetic chemists, it serves as an exceptional organoboron partner in palladium-catalyzed cross-coupling reactions.[5]

PART 3: Applications in Medicinal Chemistry and Drug Discovery

The fusion of the quinoline scaffold and the boronic acid functional group makes this compound a high-value starting material for synthesizing compounds with significant therapeutic potential.

Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds in medicinal chemistry.[14][15] this compound is an ideal substrate for this reaction, enabling the direct connection of the quinoline core to a vast array of aryl or heteroaryl halides. This allows for the rapid generation of large libraries of novel chemical entities for biological screening.[16] The reaction's tolerance for diverse functional groups and its typically high yields make it a cornerstone of modern drug synthesis.[15]

Therapeutic Targets and Bioactivity

Derivatives synthesized from this compound have shown promise against a range of diseases:

-

Anticancer Agents : The quinoline nucleus is a well-established pharmacophore in oncology.[1][4] By using this compound, researchers can synthesize novel derivatives that act as kinase inhibitors or DNA-intercalating agents.[13][17]

-

Enzyme Inhibition : It has been used as a key reactant in the synthesis of small molecule inhibitors for specific enzymes, such as the anthrax lethal factor toxin.[9][18]

-

Kinase Inhibitors : A recent study demonstrated its application in creating potential boron-based inhibitors for Homeodomain Interacting Protein Kinase 2 (HIPK2), a target implicated in kidney fibrosis.[11]

PART 4: Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize a 4-Arylquinoline derivative via a palladium-catalyzed cross-coupling of this compound with a representative aryl bromide.

Workflow Overview

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials and Reagents

-

This compound (1.0 eq)

-

Aryl Bromide (e.g., 4-bromoanisole, 1.1 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, degassed)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Silica Gel for chromatography

Step-by-Step Methodology

-

System Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the chosen aryl bromide, the palladium catalyst, and the base. This initial drying and reagent loading under dry conditions is critical to prevent moisture from hydrolyzing the boronic acid and deactivating the catalyst.

-

Inert Atmosphere (Expertise Pillar): Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and will degrade, halting the catalytic cycle. Maintaining an inert atmosphere throughout the reaction is non-negotiable for reproducibility and high yield.[15]

-

Solvent Addition: Add the degassed solvent mixture via syringe. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the oxidative addition and reductive elimination steps of the catalytic cycle. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The desired organic product will partition into the ethyl acetate layer, while inorganic salts (from the base and byproducts) remain in the aqueous phase.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 4-arylquinoline product.

The Suzuki-Miyaura Catalytic Cycle

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C9H8BNO2) [pubchemlite.lcsb.uni.lu]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. This compound CAS#: 371764-64-6 [amp.chemicalbook.com]

- 10. watsonnoke.com [watsonnoke.com]

- 11. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]

- 12. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 17. jetir.org [jetir.org]

- 18. This compound | 371764-64-6 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Quinoline-4-boronic Acid in Organic Solvents

Introduction

Quinoline-4-boronic acid is a pivotal building block in contemporary drug discovery and organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, hinges on its solubility and reactivity in various organic media.[1] A comprehensive understanding of its solubility profile is, therefore, not merely academic but a prerequisite for efficient process development, reaction optimization, and formulation. This guide provides an in-depth exploration of the solubility of this compound, grounded in established chemical principles and field-proven experimental methodologies. We will delve into the molecular factors governing its solubility, provide a qualitative overview in common organic solvents, and present a detailed protocol for empirical solubility determination.

The Molecular Architecture of this compound and its Implications for Solubility

This compound's solubility is a direct consequence of its unique molecular structure, which marries a large, relatively nonpolar aromatic quinoline core with a polar, acidic boronic acid functional group.

Key Structural Features Influencing Solubility:

-

Quinoline Ring System: The fused aromatic rings of the quinoline moiety are inherently hydrophobic, favoring interactions with nonpolar and moderately polar solvents through van der Waals forces and π-π stacking.

-

Boronic Acid Group (-B(OH)₂): This functional group is the primary driver of polarity. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[2]

-

Amphiphilic Nature: The combination of a large hydrophobic region and a distinct polar head gives this compound an amphiphilic character, leading to a nuanced solubility profile across a spectrum of organic solvents.

-

Acidity and pH Dependence: The boronic acid moiety is a Lewis acid with a pKa that influences its ionization state.[1] In the presence of bases, it can form a more polar boronate salt, which can alter its solubility.

The Challenge of Boroxine Formation

A critical consideration when working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This equilibrium is influenced by the solvent, temperature, and concentration. The formation of the less polar boroxine can significantly reduce the apparent solubility of the boronic acid, leading to variability in experimental results.[3] It is crucial to be aware of this phenomenon and to employ analytical techniques that can distinguish between the monomeric acid and its trimeric anhydride.

Figure 1. Equilibrium between this compound and its Boroxine.

Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond accepting capabilities and high polarity effectively solvate the boronic acid group. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the boronic acid group, though the larger hydrophobic quinoline ring may limit very high solubility. |

| Ethers | THF, Diethyl Ether | Moderate | Ethers can act as hydrogen bond acceptors, leading to moderate solubility. Phenylboronic acid shows good solubility in ethers.[5] |

| Ketones | Acetone | Moderate | Similar to ethers, the carbonyl group can accept hydrogen bonds. Phenylboronic acid exhibits good solubility in ketones.[5] |

| Halogenated | Chloroform, DCM | Low to Moderate | These solvents have some polar character but are not strong hydrogen bond acceptors. Phenylboronic acid has moderate solubility in chloroform.[5] |

| Aromatic | Toluene | Low | The nonpolar nature of toluene does not favorably interact with the polar boronic acid group. |

| Aliphatic | Hexane, Heptane | Very Low/Insoluble | The significant polarity mismatch between the boronic acid group and nonpolar aliphatic solvents leads to poor solubility.[5] |

Note: This table provides a general guideline. Actual solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any additives.[2]

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, empirical determination is essential. The dynamic (or synthetic) method is a robust technique for measuring the solubility of crystalline compounds like boronic acids.[3] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

The Dynamic Method Workflow

Figure 2. Workflow for the Dynamic Method of Solubility Determination.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Analytical balance (±0.0001 g)

-

Calibrated temperature probe (e.g., Pt100)

-

Heating/cooling circulator

-

Turbidity sensor or a laser light source and detector

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The composition should be known with high precision.

-

-

Heating and Stirring:

-

Begin stirring the mixture vigorously to ensure homogeneity.

-

Start heating the vessel at a slow, constant rate (e.g., 0.1-0.2 K/min) using the circulator. A slow heating rate is crucial for ensuring the system remains close to equilibrium.

-

-

Turbidity Monitoring:

-

Continuously monitor the turbidity of the solution. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease.

-

-

Determination of Dissolution Temperature:

-

The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific concentration. This point is often marked by a sharp change in the signal from the turbidity sensor.

-

-

Data Collection and Curve Construction:

-

Repeat steps 1-4 for a range of different concentrations of this compound in the same solvent.

-

Plot the dissolution temperature against the mole fraction (or other concentration unit) of the solute to construct the solubility curve.

-

Self-Validation and Trustworthiness:

-

Purity: Ensure the purity of both the this compound and the organic solvents, as impurities can significantly affect solubility.[6]

-

Equilibrium: The slow heating rate is designed to approximate equilibrium conditions. To validate, one can perform the experiment at an even slower heating rate and check for consistency in the measured dissolution temperature.

-

Polymorphism: Be aware that different crystalline forms (polymorphs) of a compound can have different solubilities.[6] It is advisable to characterize the solid form of the this compound being used (e.g., by XRPD or DSC).

Factors Influencing Solubility: A Deeper Dive

Temperature

Generally, the solubility of a solid in a liquid increases with temperature. This relationship is typically non-linear and should be determined experimentally for each solvent system.

Solvent Polarity

As discussed, the polarity of the solvent plays a crucial role. A good solubility is generally achieved when the polarity of the solvent matches that of the solute ("like dissolves like"). For this compound, solvents that can engage in hydrogen bonding are particularly effective.

pH and Co-solvents

For applications where aqueous or mixed-solvent systems are used, pH can have a profound effect on the solubility of boronic acids.[7] Increasing the pH above the pKa of the boronic acid will lead to the formation of the more soluble boronate anion. The addition of co-solvents can also be used to modulate solubility.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its amphiphilic nature, the potential for hydrogen bonding, and the equilibrium with its boroxine anhydride. While a definitive quantitative dataset is not broadly published, a strong qualitative and predictive understanding can be achieved by considering the behavior of analogous aryl boronic acids. For researchers and drug development professionals, the empirical determination of solubility using a robust method like the dynamic approach is paramount for ensuring the reliability and reproducibility of their work. This guide provides the foundational knowledge and a practical framework for approaching the solubility of this important chemical entity with scientific rigor.

References

-

Domanska, U., & Leszczynski, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4389–4397. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Stella, V. J., & Schieber, L. J. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

- van den Berg, F., & van der Spoel, D. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Repository.

- Google Patents. (n.d.).

-

Cyrański, M. K., & Szlapa, W. (2022). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Molecules, 27(23), 8419. [Link]

-

Raines, R. T., & Windsor, M. A. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]

- Domanska, U., & Leszczynski, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

-

Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198. [Link]

- Google Patents. (n.d.).

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. ISRN Pharmaceutics, 2012, 808491. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3257. [Link]

-

Leszczynski, P., Hofman, T., & Sporzynski, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Leszczynski, P., Hofman, T., & Sporzynski, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. JOCPR, 16(5), 9-10. [Link]

-

Popa, V. I., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 633. [Link]

- IUPAC-NIST Solubility Data Series. (n.d.).

-

Lee, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1581. [Link]

Sources

- 1. This compound CAS#: 371764-64-6 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [kuscholarworks.ku.edu]

Stability and proper storage conditions for Quinoline-4-boronic acid

An In-depth Technical Guide to the Stability and Proper Storage of Quinoline-4-boronic acid

Introduction: The Role and Reactivity of this compound

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Boronic acids, including this quinoline derivative, are also explored as reversible covalent inhibitors and sensors due to their ability to interact with diols, a feature found in many biological molecules like saccharides.[1][2]

However, the very nature of the boronic acid functional group—an electron-deficient boron atom—renders it susceptible to several degradation pathways. Understanding these instabilities is not merely an academic exercise; it is critical for ensuring the reproducibility of experimental results, the purity of synthesized compounds, and the overall success of research and development programs. This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and offers methods for assessing its integrity over time.

Part 1: The Chemical Stability Profile of this compound

The stability of this compound is not absolute. It is a dynamic equilibrium influenced by environmental factors such as moisture, pH, temperature, light, and oxygen. The primary degradation pathways are common to many arylboronic acids, though the presence of the basic quinoline nitrogen introduces specific considerations.

Protodeboronation: The Primary Degradation Pathway

Protodeboronation is a chemical reaction involving the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] This process, which converts this compound into quinoline, is an undesired side reaction that can significantly reduce the yield of intended coupling reactions.[4] The propensity for protodeboronation is highly dependent on the reaction conditions, particularly pH.[3][5]

-

Mechanism: The reaction can be catalyzed by both acid and base.[3]

-

Acid-Catalyzed: In acidic media, the reaction proceeds through protonation of the boronic acid group, facilitating the cleavage of the C-B bond.[4][6]

-

Base-Catalyzed: Under basic conditions, a boronate species forms, which then reacts with a proton source (like water) in a rate-limiting step to yield the deboronated product.[3][5][7]

-

-

Quinoline-Specific Instability: As a basic heteroaromatic boronic acid, this compound may exhibit increased susceptibility to protodeboronation under neutral pH conditions due to the formation of zwitterionic species, which can facilitate unimolecular fragmentation of the C-B bond.[3]

Caption: General mechanisms for acid- and base-catalyzed protodeboronation.

Oxidative Degradation

A second major concern is the oxidative instability of boronic acids. In the presence of oxygen or other oxidizing agents (including reactive oxygen species), the boronic acid moiety can be converted to a hydroxyl group, yielding 4-hydroxyquinoline.[8][9] This pathway is particularly relevant in biological assays or when using certain reaction conditions.[10][11]

-

Mechanism: The process is thought to involve the attack of a nucleophilic oxidizing species on the empty p-orbital of the boron atom. This is followed by a 1,2-migration of the quinoline ring from the boron to the oxygen atom, which, after hydrolysis, yields the final phenol product and boric acid.[8]

Caption: The oxidative degradation pathway of an arylboronic acid.

Anhydride (Boroxine) Formation

Arylboronic acids have a strong tendency to undergo reversible dehydration to form stable, cyclic trimeric anhydrides known as boroxines.[12] While this is not technically degradation as the process is reversible upon addition of water, it has significant practical implications.

-

Consequences: The formation of boroxines alters the physical properties of the material, including its molecular weight and solubility. This can lead to difficulties in dissolving the compound and inaccuracies in weighing, which directly impacts stoichiometry in reactions.[12][13] The presence of boroxines can complicate characterization by NMR and mass spectrometry.

Caption: Reversible formation of a boroxine from boronic acid monomers.

Part 2: Recommended Storage and Handling Protocols

Given the inherent instabilities, strict adherence to proper storage and handling protocols is paramount to preserving the integrity of this compound. The recommendations below are synthesized from supplier safety data sheets and best practices for handling air- and moisture-sensitive reagents.[13][14][15]

Optimal Storage Conditions

The primary goals of storage are to minimize exposure to moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Low temperatures significantly slow the rates of all degradation pathways. This is the most critical factor for long-term stability.[16] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas prevents oxidative degradation and minimizes exposure to atmospheric moisture.[14][17] |

| Moisture | Tightly Sealed Container | Prevents hydrolysis and the reversible formation of boroxines, ensuring accurate weighing and consistent reactivity.[13][15] |

| Light | Amber Vial / Dark Location | While less documented for this specific molecule, UV light can promote protodeboronation in some arylboronic acids.[6] Protection from light is a prudent precautionary measure. |

Protocol for Handling Solid this compound

This protocol ensures that the compound's integrity is maintained during routine laboratory use.

-

Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator (typically 30-60 minutes).

-

Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate degradation.

-

-

Inert Atmosphere Handling: If possible, handle the solid in a glovebox or under a gentle stream of inert gas (e.g., argon or nitrogen).

-